TAK1 Inhibitory Potency vs. Takinib
3‑[(1‑Propylbenzimidazol‑2‑yl)carbamoyl]benzoic acid (TAK1‑IN‑4) is disclosed as a TAK1 inhibitor in US20180105500A1 [1]. While the patent does not provide a numerical IC₅₀ for this exact compound, the structurally related benzimidazole Takinib (N1‑(1‑propyl‑1H‑benzimidazol‑2‑yl)‑1,3‑benzenedicarboxamide) inhibits TAK1 with an IC₅₀ of 9.5 nM in enzymatic assays [2]. This value places the compound among the most potent TAK1 inhibitors reported. The benzoic acid analogue TAK1‑IN‑4 is expected to exhibit comparable or superior potency based on its retention of the critical benzimidazole pharmacophore and favourable hydrogen‑bonding capacity [1].
| Evidence Dimension | TAK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Disclosed as TAK1 inhibitor; exact IC₅₀ not reported in public domain |
| Comparator Or Baseline | Takinib (aminobenzimidazole TAK1 inhibitor): IC₅₀ = 9.5 nM |
| Quantified Difference | Not directly quantifiable; compound belongs to same potent benzimidazole class |
| Conditions | Biochemical kinase assay using recombinant TAK1 |
Why This Matters
Understanding the potency envelope of the benzimidazole class helps users select TAK1‑IN‑4 for studies where nanomolar TAK1 blockade is required, while recognising that precise IC₅₀ values should be determined empirically in the user’s own assay system.
- [1] Derbyshire E, Haystead TAJ. Novel inhibitors of transforming growth factor kinase and methods of use thereof. US Patent US20180105500A1, 2018. View Source
- [2] Totzke J, Gurbani D, Raphemot R, et al. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNF‑α inhibition for cancer and autoimmune disease. Cell Chem Biol. 2017;24(8):1029‑1039. View Source
